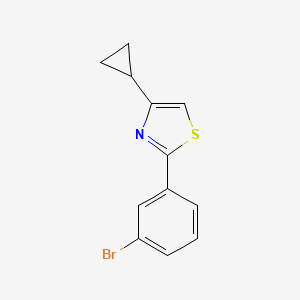
2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-bromobenzaldehyde and cyclopropylamine in the presence of sulfur and a base can lead to the formation of the desired thiazole compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in biochemical studies to investigate the interactions of thiazole derivatives with biological targets.
Medicine: Thiazole derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities.
Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-4-methyl-1,3-thiazole
- 2-(3-Bromophenyl)-4-ethyl-1,3-thiazole
- 2-(3-Bromophenyl)-4-phenyl-1,3-thiazole
Uniqueness
2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other thiazole derivatives. The cyclopropyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10BrNS |
|---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C12H10BrNS/c13-10-3-1-2-9(6-10)12-14-11(7-15-12)8-4-5-8/h1-3,6-8H,4-5H2 |
InChI Key |
QEPMLBBPBQGMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


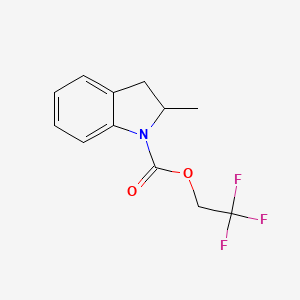
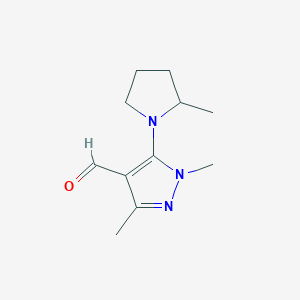

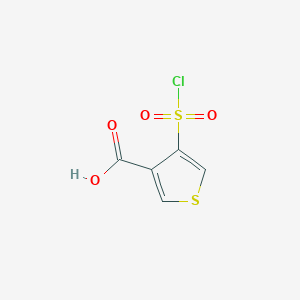
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B15254346.png)
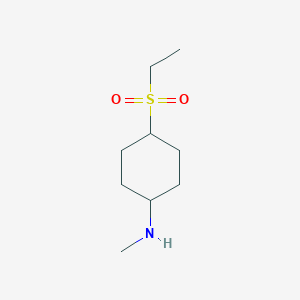
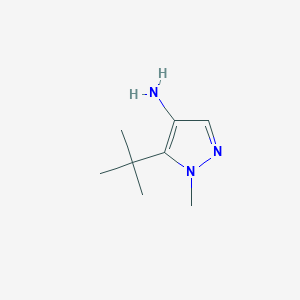


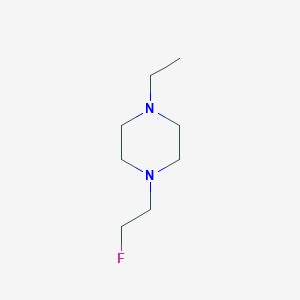
![2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15254371.png)
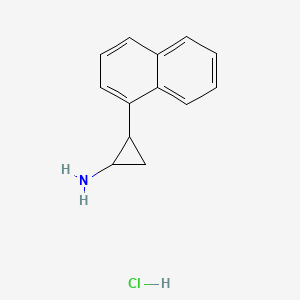
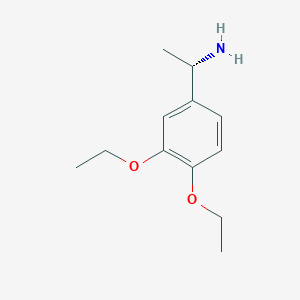
![1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol](/img/structure/B15254394.png)
